molecular formula C9H15ClO2S B12313885 rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride

rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride

Cat. No.: B12313885
M. Wt: 222.73 g/mol
InChI Key: JOGSTKBBPNRPAA-UHFFFAOYSA-N
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Description

rac-[(1R,6R,7S)-bicyclo[420]octan-7-yl]methanesulfonyl chloride is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride typically involves the reaction of [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The methanesulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Hydrolysis: In the presence of water, the methanesulfonyl chloride group can be hydrolyzed to form the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.

    Hydrolysis: Water or aqueous bases such as sodium hydroxide (NaOH) are used.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted derivatives of the bicyclic compound.

    Elimination reactions: The major products are alkenes.

    Hydrolysis: The major products are the corresponding alcohol and methanesulfonic acid.

Scientific Research Applications

rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride has several applications in scientific research:

    Organic synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Material science: It can be used in the synthesis of novel polymers or materials with specific properties.

    Biological studies: The compound can be used to study the interactions of bicyclic structures with biological molecules.

Mechanism of Action

The mechanism of action of rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride depends on the specific application. In nucleophilic substitution reactions, the methanesulfonyl chloride group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-amine hydrochloride]
  • rac-[(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride]

Uniqueness

rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride is unique due to its methanesulfonyl chloride group, which provides distinct reactivity compared to similar compounds. This makes it particularly useful in synthetic applications where selective reactivity is required.

Properties

Molecular Formula

C9H15ClO2S

Molecular Weight

222.73 g/mol

IUPAC Name

7-bicyclo[4.2.0]octanylmethanesulfonyl chloride

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h7-9H,1-6H2

InChI Key

JOGSTKBBPNRPAA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC2CS(=O)(=O)Cl

Origin of Product

United States

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